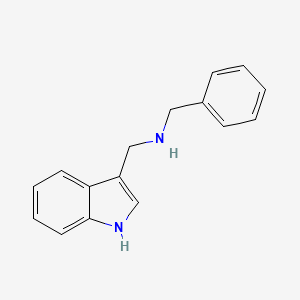

N-(3-Indolylmethyl)benzylamine

Description

Significance of Indole (B1671886) and Benzylamine (B48309) Scaffolds in Medicinal Chemistry and Organic Synthesis

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. sci-hub.se Its unique electronic properties and its ability to mimic the structure of various proteins make it a versatile building block for the design of new therapeutic agents. sci-hub.se Indole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.gov The indole moiety is a core component of numerous natural products and pharmaceuticals, underscoring its pivotal role in drug discovery and development. nih.gov In organic synthesis, the indole ring's reactivity allows for various modifications, making it a key intermediate in the construction of complex molecules. sci-hub.se

The benzylamine scaffold is another crucial structural motif in medicinal chemistry, recognized for its biological activity and versatility in drug design. ontosight.aichemicalbook.com Benzylamine and its derivatives are known to interact with various biological systems, including enzymes and receptors. ontosight.ai This scaffold is present in a range of pharmaceuticals with diverse therapeutic applications, such as anti-emetic, antihypertensive, and anticonvulsant agents. wikipedia.org The benzylamine moiety's ability to participate in various chemical reactions makes it a valuable component in the synthesis of new drug candidates. chemicalbook.com Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative diseases and infectious agents. nih.gov

Historical Context of Indole and Benzylamine Derivatives in Drug Discovery

The history of indole derivatives in drug discovery dates back to the study of the dye indigo (B80030) in the 19th century. pcbiochemres.comwikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole. pcbiochemres.comwikipedia.org The significance of the indole nucleus in medicine became more apparent in the 1930s with the discovery of its presence in essential biomolecules like the amino acid tryptophan and various important alkaloids. wikipedia.org This led to the development of numerous indole-based drugs. For instance, the indole alkaloid reserpine (B192253) was used as an antihypertensive and antipsychotic agent. researchgate.net Another notable example is indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) containing an indole structure. mdpi.com The development of indole derivatives has since remained an active area of research, leading to treatments for a wide range of conditions including cancer, infections, and neurological disorders. mdpi.comwikipedia.org

The exploration of benzylamine derivatives in drug discovery has also yielded significant therapeutic agents. Benzylamine itself has been shown to act as a monoamine oxidase inhibitor (MAOI). wikipedia.org A notable derivative, pargyline (B1678468) (N-methyl-N-propargylbenzylamine), was used as an antihypertensive and antidepressant drug. wikipedia.org Furthermore, derivatives of benzylamine have been developed with anti-emetic properties, with some, like cinnarizine (B98889) and meclizine, becoming commercially available for motion sickness. wikipedia.org Research in the 1980s and 1990s further expanded the therapeutic potential of benzylamine derivatives, with studies exploring their antimycobacterial and anticonvulsant activities. acs.orgmdpi.com

Current Research Landscape of N-(3-Indolylmethyl)benzylamine and Related Structures

Current research on this compound and its related structures primarily focuses on their synthesis and evaluation as potential therapeutic agents, particularly in the area of neuropharmacology and as anticancer and antimicrobial agents. While direct studies on this compound are somewhat limited, extensive research has been conducted on its derivatives, providing insight into the potential applications of the parent compound.

One significant area of investigation involves N-(indol-3-ylglyoxylyl)benzylamine derivatives, which have been synthesized and tested for their activity at the benzodiazepine (B76468) receptor (BzR). nih.gov Some of these derivatives have shown high affinity for the BzR, suggesting their potential as anxiolytic or anticonvulsant agents. nih.gov The efficacy of these compounds is dependent on the substituents present on the phenyl ring of the benzylamine moiety. nih.gov

Furthermore, indolylmethylamine derivatives have been explored as monoamine oxidase (MAO) inhibitors. researchgate.net The selectivity of these compounds for MAO-A or MAO-B is influenced by the substituents on the indole ring. researchgate.net This line of research suggests that this compound and its analogues could be developed as potential treatments for depression and neurodegenerative diseases like Parkinson's disease.

In the field of oncology and infectious diseases, derivatives of 1-benzyl-3-heterocyclic indoles have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Certain quinoxaline (B1680401) derivatives of 1-benzyl-indole have demonstrated potent efficacy against ovarian cancer cell lines and various bacterial and fungal strains. nih.gov This highlights the potential of the this compound scaffold as a basis for the development of new anticancer and antimicrobial drugs.

The synthesis of this compound and its analogues is also an active area of research. scispace.comresearchgate.net Efficient synthetic routes are being developed to create libraries of these compounds for biological screening. scispace.com These synthetic efforts are crucial for exploring the structure-activity relationships of this class of compounds and for identifying new lead molecules for drug development.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-6-13(7-3-1)10-17-11-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,17-18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAMAZXLUBYFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Indolylmethyl Benzylamine and Its Derivatives

Direct Amination Approaches for Benzylamine (B48309) Synthesis

Direct amination methods provide efficient pathways to construct the benzylamine moiety, which can subsequently be linked to the indole (B1671886) core. These approaches are fundamental in organic synthesis for forming carbon-nitrogen bonds.

Reductive Amination of Benzaldehyde (B42025) and Related Carbonyls

Reductive amination stands out as a widely employed and versatile method for the synthesis of amines. This reaction involves the condensation of a carbonyl compound, such as benzaldehyde, with an amine, in this case, a primary amine derived from the indole nucleus (indole-3-methanamine), to form an intermediate imine. This imine is then reduced in situ to the corresponding amine, N-(3-Indolylmethyl)benzylamine.

The process is typically carried out in a one-pot fashion, where the carbonyl compound, the amine, and a reducing agent are combined. ias.ac.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. ias.ac.ingoogle.com The choice of reducing agent is crucial; it must be selective for the imine reduction without significantly reducing the starting carbonyl compound. nih.gov

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For instance, the use of heterogeneous catalysts, such as Raney Ni, Pt/C, and Co-based catalysts, has been explored for the reductive amination of benzaldehyde with ammonia, which is a related transformation. nih.govresearchgate.netresearchgate.net These catalytic systems offer advantages in terms of reusability and simplified product purification.

The reaction mechanism involves the initial formation of a Schiff base from the reaction of benzaldehyde and the primary amine. This is followed by the reduction of the C=N double bond of the Schiff base to yield the final secondary amine. wikipedia.org

Table 1: Examples of Reductive Amination for Benzylamine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Benzaldehyde | Ammonia | H2/Raney Ni | Benzylamine | researchgate.net |

| Benzaldehyde | Ammonia | H2/Pt/C | Benzylamine | researchgate.net |

| Benzaldehyde | Ammonia | H2/CoBOx | Benzylamine | nih.gov |

| 4-Methoxybenzaldehyde | 1-Phenylethylamine | H2/Pd/C | N-(4-Methoxybenzyl)-1-phenylethylamine | google.com |

This table is interactive. Click on the headers to sort the data.

Alkylation of Amines with Benzyl (B1604629) Halides

The alkylation of amines with benzyl halides represents a classical and straightforward approach to forming the N-benzyl bond. In the context of synthesizing this compound, this would involve the reaction of indole-3-methanamine with a benzyl halide, such as benzyl bromide or benzyl chloride.

This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. Common bases include potassium carbonate, triethylamine, and sodium hydroxide. orgsyn.org

A significant challenge in this method is the potential for overalkylation, where the newly formed secondary amine reacts further with the benzyl halide to produce a tertiary amine. researchgate.netresearchgate.net To control the selectivity towards monoalkylation, reaction conditions such as stoichiometry, temperature, and the nature of the reactants and base must be carefully optimized. researchgate.net For instance, using a large excess of the primary amine can favor the formation of the secondary amine.

Indole Ring Functionalization at the C-3 Position

The indole ring is an electron-rich heterocycle, with the C-3 position being particularly susceptible to electrophilic substitution. This reactivity provides a powerful avenue for the direct introduction of the benzylamine moiety onto the indole core.

Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry and can be adapted for the C-3 functionalization of indoles. nih.gov This reaction involves the treatment of indole with an electrophilic alkylating agent in the presence of a Lewis acid catalyst. nih.govrsc.orgresearchgate.net For the synthesis of this compound, a suitable electrophile would be a benzyl halide derivative that can react with the indole nucleus.

The reaction generally proceeds under mild conditions, and a variety of Lewis acids, such as AlCl3, FeCl3, and ZnCl2, can be employed as catalysts. rsc.org However, the classic Friedel-Crafts reaction can suffer from drawbacks like polyalkylation and rearrangement of the alkylating agent. To overcome these limitations, milder and more selective catalysts have been developed. nih.gov

Recent research has explored the use of organocatalysts and metal complexes to achieve enantioselective Friedel-Crafts alkylations of indoles, leading to the formation of chiral 3-substituted indole derivatives. mdpi.comrsc.orgmetu.edu.tr

Table 2: Catalysts Used in Friedel-Crafts Alkylation of Indoles

| Catalyst Type | Example Catalyst | Substrates | Product Type | Reference |

| Lewis Acid | Lanthanide Complex | Indole, Benzaldehyde | Bis(indolyl)methane | researchgate.net |

| Brønsted Acid | Camphorsulfonic acid (CSA) | 5-Hydroxyindole, Acylsilanes | 1-Hydroxy-bis(indolyl)methane | nih.gov |

| Organocatalyst | Chiral Squaramide | Indole, Nitroalkenes | 3-Substituted Indole | metu.edu.tr |

| Metal Complex | Chiral N,N′-dioxide-Ni(II) | N-methyl skatole, β,γ-unsaturated α-ketoesters | 2-Substituted Indole | rsc.org |

This table is interactive. Click on the headers to sort the data.

Mannich-like Reactions Involving Indoles

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, indole), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine (benzylamine). wikipedia.orglibretexts.org This reaction provides a direct and atom-economical route to aminomethylated indoles. researchgate.netuobaghdad.edu.iq

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. wikipedia.orglibretexts.orgadichemistry.com The electron-rich indole then acts as a nucleophile, attacking the iminium ion at the C-3 position to form the desired Mannich base, this compound. libretexts.org

The reaction is typically carried out under acidic or basic conditions. adichemistry.com Indole is a particularly active substrate for the Mannich reaction, and the reaction often proceeds smoothly to give good yields of the 3-aminomethylated product. libretexts.org Modified Mannich reactions, using preformed imines or other electrophiles, have also been developed to expand the scope and control the selectivity of this transformation. nih.gov

Asymmetric Synthesis Approaches for Indole-3-carbinol (B1674136) Derivatives

The synthesis of chiral indole-3-carbinol derivatives is a significant area of research due to the prevalence of this structural motif in biologically active natural products and pharmaceuticals. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity.

Several catalytic asymmetric methods have been developed for the enantioselective synthesis of indole derivatives. organic-chemistry.org These approaches often involve the use of chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. organic-chemistry.orgelsevierpure.com

For instance, the catalytic asymmetric dearomatization of indoles has emerged as a powerful strategy for the synthesis of chiral indolines and other fused indole derivatives. nih.govrsc.org This approach involves the enantioselective addition of a nucleophile to the indole ring, breaking its aromaticity and creating a new stereocenter.

Another important strategy is the enantioselective reduction of 3H-indoles, which can be achieved using chiral catalysts to afford optically active indolines with high enantioselectivities. organic-chemistry.org These asymmetric methodologies provide access to a wide range of chiral indole-based compounds with potential applications in medicinal chemistry and materials science.

Coupling Strategies for this compound Formation

The synthesis of this compound and its derivatives is achieved through various coupling strategies. These methods primarily focus on the formation of the crucial amide or amine linkage between the indole and benzyl moieties.

Synthesis of N-(indol-3-ylglyoxylyl)benzylamine Derivatives

A prominent method for creating a robust link between the indole nucleus and benzylamine involves the formation of an amide bond, resulting in N-(indol-3-ylglyoxylyl)benzylamine derivatives. This approach utilizes the indol-3-ylglyoxylamide scaffold, which has been identified as a privileged structure in medicinal chemistry. The synthesis of these derivatives has been explored in the context of developing ligands for the benzodiazepine (B76468) receptor. nih.gov

The general synthetic route involves the reaction of an indol-3-ylglyoxylyl chloride with a substituted benzylamine. This reaction is a straightforward nucleophilic acyl substitution, where the nitrogen of the benzylamine attacks the carbonyl carbon of the acid chloride, leading to the formation of the amide bond. The indole nitrogen (N-H) plays a crucial role in the interaction of these molecules with their biological targets, highlighting the importance of this structural feature. nih.gov

One study detailed the synthesis and structure-activity relationships of a series of N-(Indol-3-Ylglyoxylyl)Benzylamine derivatives. nih.gov The key synthetic step is the coupling of indol-3-ylglyoxylyl chloride with various benzylamines.

Table 1: Synthesis of N-(indol-3-ylglyoxylyl)benzylamine Derivatives

| Entry | Benzylamine Derivative | Resulting Compound |

|---|---|---|

| 1 | Benzylamine | N-(Indol-3-ylglyoxylyl)benzylamine |

Linkage of Indolylmethyl Moiety to Benzylamine Backbone

The direct linkage of the indolylmethyl moiety to a benzylamine backbone to form this compound can be accomplished through several synthetic routes. These methods often involve the reaction of an indole derivative bearing a reactive group at the 3-position with benzylamine or a derivative thereof.

One common approach is the reductive amination of indole-3-carboxaldehyde (B46971) with benzylamine. This two-step, one-pot reaction first involves the formation of an imine intermediate from the aldehyde and the amine, which is then reduced in situ to the desired this compound. Various reducing agents can be employed for this transformation.

Another strategy involves the nucleophilic substitution of a leaving group on the indolylmethyl moiety by benzylamine. For example, 3-(halomethyl)indoles or 3-(tosyloxymethyl)indoles can react with benzylamine to afford the target compound.

Furthermore, N-benzylated indole derivatives can be synthesized, which can then be further functionalized. For instance, N-benzyl indole can be prepared and subsequently used in reactions such as the Claisen–Schmidt condensation to build more complex structures. nih.gov

Catalytic Approaches in Synthesis

Catalysis offers efficient and selective methods for the synthesis of this compound and its derivatives. Both transition metal catalysis and organocatalysis have been employed to facilitate key bond-forming reactions, including the construction of the indole core and the introduction of chirality.

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, play a significant role in the synthesis of indole derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for the functionalization of the indole nucleus, which can be a key step in the synthesis of precursors for this compound.

For example, a palladium-catalyzed imino-annulation of internal alkynes has been developed, providing access to complex indole scaffolds. beilstein-journals.org While not a direct synthesis of the target molecule, these methods are crucial for creating substituted indoles that can be further elaborated.

Rhodium-catalyzed reactions have also been utilized. For instance, a rhodium(III)-catalyzed cascade cyclization/electrophilic amidation of 2-alkynylanilines offers a route to functionalized indoles. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| Palladium/Copper | Imino-annulation | Internal alkynes | Substituted indoles |

Organocatalysis in Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral indole-containing molecules. researchgate.net Chiral phosphoric acids are effective catalysts for the enantioselective synthesis of indole derivatives. rsc.org These catalysts can activate substrates through hydrogen bonding, enabling highly stereocontrolled transformations.

An example of organocatalysis is the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, which is catalyzed by a chiral phosphoric acid. This reaction proceeds via an aza-Friedel–Crafts-type reaction, demonstrating the ability of organocatalysts to control the stereochemistry of reactions involving the indole nucleus. rsc.org

While direct organocatalytic asymmetric syntheses of this compound are not extensively documented, the principles of organocatalytic activation of imines and indoles are well-established and could be applied to the enantioselective synthesis of this compound and its derivatives. nih.govrsc.orgnih.gov For instance, the allylation of imines, a reaction that can be catalyzed by chiral organocatalysts, provides a route to chiral amines. nih.gov

Table 3: Organocatalysts in Asymmetric Indole Reactions

| Catalyst Type | Reaction | Key Feature |

|---|---|---|

| Chiral Phosphoric Acid | Aza-Friedel–Crafts | Enantioselective C-C bond formation |

Structure Activity Relationship Sar Studies of N 3 Indolylmethyl Benzylamine Analogues

Stereochemical Considerations in SAR

There is a lack of specific published research on the enantioselective synthesis of N-(3-Indolylmethyl)benzylamine analogues and the subsequent investigation of chiral recognition in biological systems.

No information regarding the synthesis of diastereomers of this compound analogues and the resulting effects on biological activity could be located in publicly accessible scientific databases.

Pharmacophore Modeling and Computational Chemistry

Computational chemistry plays a pivotal role in the rational design and optimization of this compound analogues. By employing a suite of in silico techniques, researchers can elucidate the key structural features required for biological activity, predict binding modes, and understand the underlying electronic properties that govern molecular interactions. These computational approaches, including pharmacophore modeling, molecular docking, and quantum mechanical calculations, provide a theoretical framework that complements experimental studies, thereby accelerating the discovery of more potent and selective compounds.

Ligand-Based Pharmacophore Development

In the absence of a known target structure, ligand-based pharmacophore modeling is a powerful strategy to distill the essential three-dimensional arrangement of chemical features necessary for the biological activity of this compound analogues. This approach involves the analysis of a set of active compounds to identify common structural motifs that are critical for their interaction with a biological target.

Pharmacophore models for indole-based compounds typically highlight the importance of the indole (B1671886) scaffold and the benzyl (B1604629) group in establishing key interactions. mdpi.comnih.gov For this compound analogues, a representative pharmacophore model would likely consist of several key features. The indole ring often provides a hydrophobic region and can participate in π-π stacking interactions. mdpi.com The nitrogen atom of the indole can act as a hydrogen bond donor, a crucial feature in many biological interactions. The benzylamine (B48309) moiety contributes another aromatic ring, which can also engage in hydrophobic and π-π stacking interactions. The secondary amine linker provides a hydrogen bond donor and acceptor site.

The development of a ligand-based pharmacophore model generally follows a systematic workflow. Initially, a training set of diverse and potent this compound analogues is selected. The three-dimensional conformations of these molecules are then generated and aligned based on their common chemical features. From this alignment, a pharmacophore hypothesis is generated, which is a spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This hypothesis is then validated using a test set of compounds with known activities to assess its predictive power. nih.govcreative-biolabs.com

A hypothetical pharmacophore model for this compound analogues is presented below, outlining the key chemical features believed to be important for their biological activity.

| Pharmacophore Feature | Corresponding Moiety | Potential Interaction |

| Aromatic Ring | Indole Ring | π-π Stacking, Hydrophobic Interaction |

| Aromatic Ring | Benzyl Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Donor | Indole N-H | Hydrogen Bonding |

| Hydrogen Bond Donor | Benzylamine N-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Benzylamine Nitrogen | Hydrogen Bonding |

| Hydrophobic Region | Indole & Benzyl Rings | Hydrophobic Interaction |

This table is interactive. You can sort and filter the data.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies can provide valuable insights into their binding modes and help to explain their structure-activity relationships at the atomic level. These studies have been successfully applied to various indole derivatives to understand their interactions with therapeutic targets such as enzymes and receptors. ekb.egnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound analogue is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity for various poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on similar N-benzylindole derivatives have shown that the indole and benzyl rings often occupy hydrophobic pockets within the active site, while the linker region forms hydrogen bonds with polar amino acid residues. rsc.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted binding pose and the dynamic behavior of the ligand-protein complex over time. nih.govespublisher.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. By simulating the movements of atoms over a period of nanoseconds, researchers can assess the stability of key interactions and identify any conformational changes that may occur upon ligand binding. mdpi.com This information is crucial for refining the design of this compound analogues to improve their binding affinity and selectivity.

The following table summarizes representative findings from molecular docking and dynamics simulations performed on related indole derivatives, which can be extrapolated to understand the potential interactions of this compound analogues.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Dihydrofolate Reductase | Phe31, Ile50, Ser59 | Hydrophobic, Hydrogen Bonding | nih.gov |

| Pim-1 Kinase | Glu121, Leu120 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Tyrosinase | His259, His263, Phe264 | Metal Coordination, π-π Stacking | rsc.org |

| Estrogen Receptor Alpha | Leu346, Thr347, Asp351 | Hydrophobic, Hydrogen Bonding | mdpi.com |

This table is interactive. You can sort and filter the data.

Quantum Mechanical Calculations for Structure-Property Correlations

Quantum mechanical (QM) calculations offer a powerful means to investigate the electronic structure and properties of this compound analogues, providing a deeper understanding of their reactivity and intermolecular interactions. researchgate.net These methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that are often correlated with biological activity.

One important application of QM calculations is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive, which can influence its binding affinity to a biological target. neliti.com

Furthermore, QM calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). MEP maps are valuable for identifying sites that are likely to be involved in electrostatic interactions, such as hydrogen bonding. mdpi.com

By performing QM calculations on a series of this compound analogues and correlating the calculated properties with their experimentally determined biological activities, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of novel analogues, thereby guiding the design of more potent compounds. For example, a QSAR study might reveal that analogues with a lower HOMO-LUMO gap and a more negative electrostatic potential around the benzylamine nitrogen exhibit enhanced biological activity. neliti.com

The table below lists key molecular properties that can be derived from quantum mechanical calculations and their relevance in understanding the structure-property correlations of this compound analogues.

| Calculated Property | Significance in SAR |

| HOMO Energy | Relates to the ability to donate electrons |

| LUMO Energy | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Dipole Moment | Influences solubility and binding interactions |

| Molecular Electrostatic Potential | Identifies sites for electrostatic interactions |

| Atomic Charges | Quantifies the charge distribution within the molecule |

This table is interactive. You can sort and filter the data.

Pharmacological and Biological Activities of N 3 Indolylmethyl Benzylamine Derivatives

Ligand-Receptor Interactions

The interaction of N-(3-Indolylmethyl)benzylamine derivatives with various receptors and enzymes is a key determinant of their pharmacological profiles. These interactions range from high-affinity binding to specific receptor subtypes to the inhibition of crucial enzymes involved in neurotransmitter metabolism.

Benzodiazepine (B76468) Receptor (BzR) Binding and Efficacy

A significant area of investigation for this compound derivatives has been their interaction with the benzodiazepine receptor (BzR), a site on the GABA-A receptor complex. Research has revealed that certain derivatives, specifically those with a glyoxylyl linker between the indole (B1671886) and benzylamine (B48309) moieties, exhibit high affinity for the BzR.

A study on N-(indol-3-ylglyoxylyl)benzylamine derivatives demonstrated that several compounds bind to the BzR with high affinity, with Ki values in the nanomolar range. nih.gov The efficacy of these compounds at the BzR appears to be influenced by the substitution pattern on the phenyl ring of the benzylamine portion. nih.gov For instance, some of the most active compounds showed an efficacy profile that varied depending on the nature of the substituent on the phenyl ring. nih.gov

Further investigations into related N-(indol-3-ylglyoxylyl)amine derivatives, where tryptamine, tyramine, and dopamine moieties were linked to the indole nucleus, also showed high affinity for the BzR, with Ki values ranging from 0.085 to 0.51 microM. nih.gov Interestingly, in vivo tests indicated that the most potent of these compounds behave as inverse agonists at the benzodiazepine receptor. nih.gov

Another series of N-(arylalkyl)indol-3-ylglyoxylylamides was synthesized and evaluated for their ability to displace [3H]flumazenil from bovine brain membranes. ebi.ac.uk Several of these compounds demonstrated selectivity for the α1β2γ2 subtype over the α3β2γ2 and α5β3γ2 subtypes of the BzR. ebi.ac.uk The GABA ratios for these compounds were close to unity, suggesting an antagonist-like efficacy profile at these receptor subtypes. ebi.ac.uk

Table 1: Benzodiazepine Receptor (BzR) Binding Affinity of Selected this compound Derivatives

| Compound | Modification | BzR Binding Affinity (Ki, nM) | Efficacy Profile |

| Derivative 9 | N-(indol-3-ylglyoxylyl)benzylamine | 67 | Dependent on phenyl ring substituent |

| Derivative 12 | N-(indol-3-ylglyoxylyl)benzylamine | 11 | Dependent on phenyl ring substituent |

| Derivative 17 | N-(indol-3-ylglyoxylyl)amine | 85 | Inverse Agonist |

| Derivative 21 | N-(indol-3-ylglyoxylyl)amine | 510 | Inverse Agonist |

| Compound 4t | N-(arylalkyl)indol-3-ylglyoxylylamide | 14 (α1β2γ2) | Antagonist |

| Compound 7c | N-(arylalkyl)indol-3-ylglyoxylylamide | 9 (α1β2γ2) | Antagonist |

This table is for illustrative purposes and includes representative data from the cited sources.

Monoamine Oxidase (MAO) Inhibition (as related to Benzylamine scaffold)

The benzylamine scaffold present in this compound is a well-recognized pharmacophore that can interact with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes in the metabolism of monoamine neurotransmitters.

While direct studies on this compound itself are limited, the broader class of benzylamine derivatives has been extensively studied for MAO inhibition. For example, a series of novel benzylamine-sulfonamide derivatives were designed and synthesized, with several compounds showing potent and selective inhibition of human MAO-B. researchgate.net Two of the most potent compounds, 4i and 4t, exhibited IC50 values of 0.041 µM and 0.065 µM, respectively, for hMAO-B. researchgate.net Kinetic studies revealed a non-competitive mechanism of inhibition for these compounds. researchgate.net

Another study focused on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as multi-target inhibitors of both MAO and cholinesterase, highlighting the versatility of the benzylamine scaffold in designing enzyme inhibitors. researchgate.net

Monoamine Transporter Interactions (DAT, SERT, NET) (as related to Benzylamine scaffold)

The benzylamine structure is also implicated in interactions with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET). A series of indole derivatives were synthesized and evaluated as multitarget ligands for the serotonin transporter (SERT), dopamine D2 receptor, and MAO-A. nih.gov All the tested compounds in this series showed affinity for SERT in the nanomolar range, with some compounds displaying Ki values as low as 5 to 10 nM. nih.gov

Other Receptor and Enzyme Targets

Beyond the well-studied BzR and MAO targets, derivatives of the benzylamine and indole scaffolds have shown activity at other receptors and enzymes. For instance, substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in testosterone biosynthesis. mdpi.com The most potent compounds in this class exhibited IC50 values of approximately 75 nM. mdpi.com

Furthermore, certain N-benzyl-3-indole derivatives have been investigated for their potential to inhibit DNA gyrase B, an essential bacterial enzyme, suggesting a potential application as antimicrobial agents. ekb.eg

In Vitro Biological Evaluations

The pharmacological activities of this compound derivatives have been further characterized through a variety of in vitro biological assays. These studies have provided valuable insights into their potential therapeutic applications.

Cell-Based Assays for Specific Activities

Cell-based assays have been instrumental in elucidating the biological effects of this compound derivatives. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were evaluated for their in vitro antiproliferative activities against several cancer cell lines. rsc.org One of the most potent compounds, 7d, exhibited significant activity against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) cancer cells. rsc.org Mechanistic studies revealed that this compound induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization. rsc.org

In another study, new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. researchgate.net One of the compounds, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401), displayed potent efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of 100.0 ± 0.3%. researchgate.net

The benzylamine scaffold itself has been recognized for a wide range of biological activities, including antimicrobial and anticancer properties, as demonstrated in various cell viability assays. researchgate.net

Table 2: In Vitro Biological Activities of Selected this compound Derivatives

| Compound/Derivative Series | Assay Type | Cell Line/Organism | Observed Activity | IC50/Activity Value |

| N-((1-methyl-1H-indol-3-yl)methyl)...acetamides (Comp. 7d) | Antiproliferative Assay | HeLa | Potent Activity | 0.52 μM |

| N-((1-methyl-1H-indol-3-yl)methyl)...acetamides (Comp. 7d) | Antiproliferative Assay | MCF-7 | Potent Activity | 0.34 μM |

| N-((1-methyl-1H-indol-3-yl)methyl)...acetamides (Comp. 7d) | Antiproliferative Assay | HT-29 | Potent Activity | 0.86 μM |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Anticancer Assay | Ovarian Cancer Xenografts | Tumor Growth Suppression | 100.0 ± 0.3 % |

| Benzylamine-sulfonamide derivatives (Comp. 4i) | Enzyme Inhibition Assay | hMAO-B | Potent Inhibition | 0.041 µM |

| Benzylamine-sulfonamide derivatives (Comp. 4t) | Enzyme Inhibition Assay | hMAO-B | Potent Inhibition | 0.065 µM |

This table is for illustrative purposes and includes representative data from the cited sources.

Receptor Binding Displacement Studies

Derivatives of this compound have been the subject of extensive receptor binding displacement studies to elucidate their affinity and selectivity for various neurotransmitter receptors, which are crucial targets in the central nervous system. These studies are fundamental in understanding the potential therapeutic applications of these compounds.

Notably, a series of N-(indol-3-ylglyoxylyl)benzylamine derivatives demonstrated high affinity for the benzodiazepine receptor (BzR). nih.gov Several of these compounds exhibited Kᵢ values ranging from 11 to 67 nM in [³H]flunitrazepam displacement assays in bovine brain membranes. nih.gov The efficacy profile at the BzR was found to be dependent on the nature of the substituent on the phenyl ring of the benzylamine moiety. nih.gov

In the realm of dopamine receptors, certain indolyl carboxylic amide analogues containing a N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine group have shown high binding affinity for both D₂ and D₃ receptors, with Kᵢ values in the low nanomolar range. nih.govrsc.org Specifically, compounds 14a and 14b displayed high affinity at the D₃ receptor (Kᵢ = 0.18 and 0.4 nM, respectively) and demonstrated significant selectivity for D₃ over D₂ receptors (87-fold and 60-fold, respectively). nih.govrsc.org The substitution of a hydroxyl group with a fluoroethoxy or PEGylated fluoroethoxy group did not significantly alter the high binding affinity for D₃ receptors. nih.gov

Furthermore, N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which can be considered analogues, showed varied affinities for D₁ and D₂ dopamine receptors. nih.gov While the parent amine had moderate affinity for both receptor subtypes, N-alkylation with ethyl, n-propyl, and 2-phenylethyl groups decreased affinity for D₁ sites but significantly enhanced affinity for D₂ binding sites. nih.gov

Regarding serotonin receptors, N-benzyl phenethylamines, a related class of compounds, have been shown to have significantly increased affinity for the 5-HT₂A receptor compared to their N-alkyl counterparts, with affinity increases of up to 300-fold. nih.gov Certain marine indole alkaloids, specifically 5-halo-N,N-dimethylethanamines, which share the core indole structure, have demonstrated high nanomolar affinity for several serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B/₁D, 5-HT₂B, 5-HT₆, and 5-HT₇. researchgate.net

Table 1: Receptor Binding Affinities of this compound Derivatives and Related Compounds

| Compound Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| N-(indol-3-ylglyoxylyl)benzylamine derivatives | Benzodiazepine Receptor (BzR) | High affinity with Kᵢ values ranging from 11 to 67 nM. | nih.gov |

| Indolyl carboxylic amide analogues | Dopamine D₂ and D₃ Receptors | High affinity for both D₂ and D₃ receptors (Kᵢ = 2.0-11.7 nM for D₂; 0.4-3.7 nM for D₃). Compound 14a showed a Kᵢ of 0.18 nM for D₃. | nih.govrsc.org |

| N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives | Dopamine D₁ and D₂ Receptors | N-alkylation decreased D₁ affinity but greatly enhanced D₂ affinity. | nih.gov |

| N-benzyl phenethylamines | Serotonin 5-HT₂A Receptor | Up to 300-fold increased affinity compared to N-alkyl homologs. | nih.gov |

| 5-halo-N,N-dimethylethanamines | Serotonin Receptors (5-HT₁A, 5-HT₁B/₁D, 5-HT₂B, 5-HT₆, 5-HT₇) | High nanomolar affinity for multiple serotonin receptor subtypes. | researchgate.net |

Enzyme Inhibition Assays

The inhibitory effects of this compound derivatives on various enzymes have been a significant area of investigation, particularly concerning enzymes involved in neurotransmitter metabolism and neurodegenerative diseases.

Several studies have focused on the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. A number of novel indole derivatives have been synthesized and shown to be potent inhibitors of AChE. nih.govnih.gov For instance, some indole amines exhibited IC₅₀ values for acetylcholinesterase inhibition that were comparable to the standard drug galantamine. rsc.org Specifically, compounds 24 and 25 had IC₅₀ values of 4.66 µM and 4.28 µM, respectively, against AChE. rsc.org The indole nucleus is considered an attractive candidate for the development of anti-Alzheimer's drugs due to the anti-cholinesterase and memory-enhancing properties of several indole alkaloids. rsc.org

Monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine, have also been a primary target. A variety of indole derivatives have been evaluated as inhibitors of both MAO-A and MAO-B isoforms. nih.govmdpi.com Generally, these derivatives have been found to be selective inhibitors of MAO-B, with Kᵢ values in the nanomolar to micromolar range. nih.gov For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was identified as a potent MAO-B inhibitor with a Kᵢ value of 0.03 µM and was 99-fold more selective for the B isoform. nih.gov Similarly, novel benzylamine-sulfonamide derivatives have been designed and synthesized, showing significant MAO-B inhibitory potential. nih.govresearchgate.net Among these, compounds 4i and 4t displayed IC₅₀ values of 0.041 µM and 0.065 µM, respectively, and were found to be non-competitive inhibitors. researchgate.net

Table 2: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Indole amines | Acetylcholinesterase (AChE) | IC₅₀ = 4.28 µM and 4.66 µM for compounds 25 and 24, respectively. | rsc.org |

| Indole derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Potent inhibition reported. | nih.govnih.gov |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | Monoamine Oxidase B (MAO-B) | Kᵢ = 0.03 µM (99-fold selective for MAO-B). | nih.gov |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.041 µM and 0.065 µM for compounds 4i and 4t, respectively. | researchgate.net |

In Vivo Pharmacological Effects

Neurological and Central Nervous System Activities

The in vivo pharmacological effects of this compound derivatives on the central nervous system (CNS) are largely inferred from their potent in vitro activities on key neurological targets. The inhibition of acetylcholinesterase is a validated strategy for the symptomatic treatment of Alzheimer's disease. nih.gov The demonstration that synthetic indole derivatives act as effective acetylcholinesterase inhibitors suggests their potential for in vivo efficacy in managing cognitive deficits associated with this neurodegenerative disorder. nih.govrsc.org

Furthermore, the selective inhibition of MAO-B by various indole and benzylamine derivatives points towards a potential therapeutic role in Parkinson's disease. nih.govmdpi.com By preventing the breakdown of dopamine in the brain, these compounds could help alleviate the motor symptoms of Parkinson's. The development of reversible and selective MAO-B inhibitors from these structural classes is a promising avenue for neuroprotective therapies. nih.gov

In addition to these well-established targets, some synthetic macamides, which share a benzylamine moiety, have demonstrated anticonvulsant effects in in vivo models. mdpi.com Specifically, N-3-methoxybenzyl-oleamide (3-MBO) and N-3-methoxybenzyl-linoleamide (3-MBL) showed anticonvulsant activity in a pilocarpine-induced status epilepticus model in rats, with 3-MBL being the more active compound, leading to a higher survival probability. mdpi.com This suggests that compounds containing the N-benzylamine pharmacophore may have broader applications in neurological disorders beyond neurodegeneration.

Potential for Antidepressant-like Activity

The potential for this compound derivatives to exhibit antidepressant-like activity is strongly supported by their mechanism of action on the monoaminergic system. Inhibition of monoamine oxidase (MAO) is a clinically validated approach for the treatment of depression, as it increases the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine. mdpi.com The selective inhibition of MAO-B by numerous indole and benzylamine derivatives suggests a potential role in modulating mood and affect. nih.govresearchgate.net

Animal models of depression are crucial for evaluating the therapeutic potential of novel compounds. nih.gov While direct in vivo testing of this compound derivatives in these models is not extensively reported in the provided context, the pharmacological profile of these compounds aligns with that of known antidepressants. For instance, iprindole, a tricyclic indole derivative, has been shown to reverse behavioral deficits in a chronic stress model of depression in rats. nih.gov This model is considered to have good pharmacological validity, as it is responsive to various classes of antidepressant drugs. nih.govnih.gov The ability of an indole-based compound to ameliorate stress-induced behavioral changes provides a strong rationale for investigating the antidepressant potential of this compound and its analogues in similar preclinical models.

Anticancer Research

The anticancer potential of this compound derivatives and related indole compounds has been an active area of research, with promising results in both in vitro and in vivo studies.

Several N-substituted-3-indolylheterocycles have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net For example, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine was found to be highly active against HEPG2, MCF7, and HCT-116 cancer cell lines, with an IC₅₀ of 0.7 µmol L⁻¹. researchgate.net Other indole-chalcone derivatives have shown sensitivity towards triple-negative breast cancer cells (MDA-MB-231). nih.gov

In vivo studies have provided further evidence of the anticancer efficacy of these compounds. The 3-indolylmethanamine derivative 31B was shown to inhibit the growth of ovarian cancer xenograft tumors in mice. nih.gov Another compound, PS121912, inhibited the growth of HL-60-derived leukemia xenografts without signs of toxicity. nih.gov The mechanism of action for 31B in ovarian cancer cells involves the induction of apoptosis, as evidenced by the activation of caspase-3 and cleavage of PARP1. nih.gov Additionally, it was found to inhibit de novo glycolysis and lipogenesis, key metabolic pathways often upregulated in cancer cells. nih.gov

The development of indole-based compounds as inhibitors of specific molecular targets in cancer is also a promising strategy. For instance, novel spirooxoindolepyrrolidine derivatives have been investigated as MDM2 inhibitors, which can reactivate the p53 tumor suppressor pathway. mdpi.com In a human xenograft glioblastoma mouse model, administration of one such inhibitor led to p53 activation, cell proliferation arrest, and induction of apoptosis in the tumor tissue. mdpi.com

Table 3: Anticancer Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Type/Cell Line | Key Findings | Reference |

|---|---|---|---|

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine | HEPG2, MCF7, HCT-116 | Highly active with IC₅₀ of 0.7 µmol L⁻¹. | researchgate.net |

| 3-Indolylmethanamine 31B | Ovarian Cancer (in vivo xenograft) | Reduced tumor growth; induced apoptosis. | nih.gov |

| 3-Indolylmethanamine PS121912 | Leukemia (in vivo xenograft) | Inhibited growth of HL-60-derived xenografts. | nih.gov |

| Spirooxoindolepyrrolidine MDM2 inhibitor | Glioblastoma (in vivo xenograft) | Induced p53 activation and apoptosis in tumor tissue. | mdpi.com |

| Indole-chalcone derivatives | Triple-negative breast cancer (MDA-MB-231) | Sensitive with IC₅₀ values from 13 to 19 µmol/L. | nih.gov |

Antimicrobial and Antitubercular Investigations

Derivatives of the indole nucleus, including those related to this compound, have been investigated for their potential as antimicrobial and antitubercular agents.

A series of new isatin derivatives, which are based on an indole-2,3-dione core, were synthesized and evaluated for their antimicrobial activity against selected Gram-positive and Gram-negative bacterial strains, as well as fungal strains. wjpsonline.com The results indicated that these compounds are biologically active, with some showing promising inhibitory effects. wjpsonline.com

In the context of antitubercular activity, these isatin derivatives were also tested against Mycobacterium tuberculosis strain H₃₇Rv. wjpsonline.com The findings from this screening were reported as promising. wjpsonline.com Further research into indolizine derivatives has identified compounds with potent activity against Mycobacterium tuberculosis. nih.gov For example, one such derivative, substituted with a fluorine atom at the 4-position of the benzoyl group and a methyl group at the 2-position of the indolizine ring, demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against the susceptible H₃₇Rv strain. nih.gov

Additionally, novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com While the specific results for these compounds are part of a broader study, the investigation into this chemical class highlights the continued interest in benzylamine-containing structures as potential sources of new antitubercular agents. The search for novel compounds is critical due to the emergence of multidrug-resistant strains of M. tuberculosis. nih.gov Natural products containing fused-nitrogen heterocycles, including indole alkaloids, have also shown antitubercular activity, further supporting the potential of this scaffold in developing new treatments for tuberculosis. mdpi.com

Table 4: Antimicrobial and Antitubercular Activity of Indole Derivatives

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| Isatin derivatives | Gram (+), Gram (-) bacteria, fungi | Biologically active. | wjpsonline.com |

| Isatin derivatives | Mycobacterium tuberculosis H₃₇Rv | Promising inhibitory effect. | wjpsonline.com |

| Indolizine derivative (compound 3a) | Mycobacterium tuberculosis H₃₇Rv | MIC = 4 µg/mL. | nih.gov |

Metabolic and Pharmacokinetic Considerations of N 3 Indolylmethyl Benzylamine Derivatives

Metabolic Stability and Biotransformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key factor in determining its in vivo half-life and oral bioavailability. researchgate.net Compounds that are rapidly metabolized tend to have shorter durations of action, while those that are too stable may accumulate and lead to undesirable effects. researchgate.net The metabolic stability of N-(3-Indolylmethyl)benzylamine derivatives is primarily assessed using in vitro systems, such as human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes. nih.gov

The structure of this compound, featuring both an indole (B1671886) nucleus and a benzylamine (B48309) moiety, presents several potential sites for metabolic reactions.

Key Biotransformation Pathways:

Oxidation of the Indole Ring: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes. Common reactions include hydroxylation at various positions (e.g., C5 or C6) and oxidation at the C2 and C3 positions to form metabolites like oxindoles and indoxyls. researchgate.net For instance, studies on other indole-containing compounds have shown that CYP2A6 and CYP2E1 can catalyze these transformations. researchgate.net

N-Dealkylation: The benzyl (B1604629) group attached to the nitrogen atom is a likely site for oxidative N-dealkylation, a common metabolic pathway for N-benzylamines. researchgate.net This reaction, also mediated by CYP enzymes, would cleave the bond between the nitrogen and the benzylic carbon, releasing benzaldehyde (B42025) and forming 3-indolylmethanamine.

Oxidative Deamination: The benzylamine portion of the molecule can undergo oxidative deamination. This process converts the amine to an aldehyde (benzaldehyde) and can be a precursor to further metabolism, such as the formation of benzoic acid, which can then be conjugated and excreted. nih.gov

Aromatization: In derivatives where the indole ring might be partially saturated (e.g., an indoline (B122111) structure), CYP-mediated dehydrogenation can occur, converting the indoline back into an indole. doi.org

The rate of these transformations determines the compound's intrinsic clearance. For example, some benzoyl indole derivatives have been shown to be more metabolically stable than others, with over 78% of the parent compound remaining after a one-hour incubation with human liver microsomes. nih.gov In contrast, other indole-based compounds can be cleared rapidly, with in vitro half-lives as short as 3.7 minutes in HLM incubations, indicating they are high-clearance drugs. springermedizin.de

| Potential Metabolic Pathway | Description | Key Metabolites | Primary Enzyme Family |

|---|---|---|---|

| Indole Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the indole structure. | Hydroxy-indoles | Cytochrome P450 |

| N-Debenzylation | Cleavage of the bond between the nitrogen and the benzylic carbon. | Benzaldehyde, 3-Indolylmethanamine | Cytochrome P450 |

| Oxidative Deamination | Removal of the amine group from the benzylamine moiety. | Benzaldehyde, Benzoic Acid | Monoamine Oxidase, Cytochrome P450 |

| Conjugation (Phase II) | Attachment of polar molecules (e.g., glucuronic acid, sulfate) to hydroxylated metabolites. | Glucuronide or sulfate (B86663) conjugates | UGTs, SULTs |

Absorption, Distribution, and Excretion (ADME) Predictions

In silico (computer-based) models are frequently used in early drug discovery to predict the ADME properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles. rsc.orgnih.gov These predictions are often guided by physicochemical properties and established rules like Lipinski's "Rule of Five." rsc.org

For a molecule like this compound, key ADME parameters can be computationally estimated to gauge its drug-like potential.

Absorption: Oral bioavailability is influenced by factors like aqueous solubility and intestinal permeability. Molecules with moderate lipophilicity (logP values typically between 1 and 5) and a topological polar surface area (TPSA) of less than 140 Ų are generally predicted to have good oral absorption. rsc.orgjaptronline.com

Distribution: After absorption, a compound's distribution is affected by its volume of distribution (Vd) and plasma protein binding. A high Vd suggests the compound distributes extensively into tissues, while a low Vd indicates it remains primarily in the bloodstream. japtronline.com High plasma protein binding can limit the amount of free compound available to exert its effect or be metabolized.

Excretion: The body's ability to eliminate the compound is described by its total clearance rate. This value is related to both hepatic (liver) and renal (kidney) clearance and is crucial for determining dosing frequency. japtronline.com

| ADME Parameter | Significance | Typical Predicted Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | Influences size-dependent diffusion and transport. | < 500 g/mol |

| LogP (Lipophilicity) | Affects solubility, permeability, and metabolism. | < 5 |

| Hydrogen Bond Donors | Influences solubility and membrane permeability. | ≤ 5 |

| Hydrogen Bond Acceptors | Influences solubility and membrane permeability. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Predicts transport properties, including oral bioavailability. | < 140 Ų |

| Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. | Predicted as inhibitor/non-inhibitor of key isozymes (e.g., CYP2D6, CYP3A4). |

Role of Metabolic Enzymes in Compound Activity and Elimination

The biotransformation of this compound derivatives is primarily catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450s (CYPs), which are abundant in the liver. fastercapital.com These enzymes are responsible for Phase I metabolic reactions, such as oxidation, which introduce or expose functional groups on the drug molecule. fastercapital.com

Key CYP Isozymes:

CYP3A4: This is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a vast number of drugs. cambridgemedchemconsulting.com It is a likely candidate for metabolizing the large, lipophilic structure of this compound.

CYP2D6: This is another major CYP isozyme involved in drug metabolism. Studies on other indole-containing 5-HT3 antagonists have demonstrated that CYP2D6 plays a significant role in the hydroxylation of the indole ring. nih.gov

CYP2C9 and CYP2C19: These enzymes are also known to participate in the metabolism of various drugs and could contribute to the biotransformation of this compound class. cambridgemedchemconsulting.com

CYP2A6 and CYP2E1: These isozymes have been specifically implicated in the oxidation of the indole nucleus and the metabolism of benzylamine, respectively. researchgate.netnih.gov

The involvement of specific CYP isozymes has significant implications. Genetic variations (polymorphisms) in genes coding for enzymes like CYP2D6 and CYP2C19 can lead to "poor metabolizer" or "extensive metabolizer" phenotypes in the population, causing variability in drug response. cambridgemedchemconsulting.com Furthermore, if a derivative of this compound inhibits or induces a major CYP isozyme, it could lead to clinically significant drug-drug interactions when co-administered with other medications metabolized by the same enzyme. fastercapital.com

In addition to CYPs, other enzymes may play a role. Monoamine oxidases (MAOs) are known to be involved in the metabolism of benzylamine, and benzylamine oxidase could contribute to the cytotoxicity of related compounds. scribd.com

| Enzyme Family | Specific Isozyme | Potential Role in Metabolism |

|---|---|---|

| Cytochrome P450 (Phase I) | CYP3A4 | General oxidation, N-debenzylation. cambridgemedchemconsulting.com |

| CYP2D6 | Hydroxylation of the indole ring. nih.gov | |

| CYP2A6 / CYP2E1 | Oxidation of the indole ring and benzylamine moiety. researchgate.netnih.gov | |

| CYP2C9 / CYP2C19 | General oxidation. cambridgemedchemconsulting.com | |

| Monoamine Oxidase (MAO) | Not specified | Oxidative deamination of the benzylamine moiety. scribd.com |

Future Directions and Research Gaps

Development of Novel Synthetic Routes

The synthesis of N-(3-Indolylmethyl)benzylamine and its analogs is a critical first step in exploring its therapeutic potential. While established methods exist, future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes. hilarispublisher.com Key areas for development include:

One-Pot Synthesis: Designing one-pot methodologies, which involve multiple reaction steps in a single reactor, can significantly improve efficiency by reducing purification steps and solvent usage. researchgate.net

Catalytic Approaches: The exploration of novel catalysts, such as transition metals or enzymes, could lead to milder reaction conditions, higher yields, and improved stereocontrol. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, for instance, have become essential for creating carbon-carbon and carbon-heteroatom bonds in similar structures. hilarispublisher.com

Reductive Amination: Further optimization of reductive amination processes, a common method for synthesizing amines, could enhance the production of this compound from indole-3-carbaldehyde and benzylamine (B48309). nih.gov

Flow Chemistry: Implementing continuous flow chemistry could offer advantages in terms of scalability, safety, and process control for the large-scale production required for extensive biological screening and preclinical studies.

Advanced Computational Studies for Target Identification and Drug Design

Computational methods have revolutionized drug discovery by enabling the rapid screening of compounds and the prediction of their biological targets. nih.gov For this compound, advanced computational studies are essential for identifying potential protein targets and designing more potent derivatives.

Molecular Docking and Virtual Screening: Large-scale virtual screening campaigns can be conducted to dock this compound against extensive libraries of protein structures. nih.govnih.gov This can help identify potential binding partners and prioritize experimental testing. Studies on similar indole-based compounds have successfully used this approach to identify targets like DNA gyrase B and JAK-3 protein. ekb.egnih.gov

Pharmacophore Modeling: Based on the structures of known active derivatives, pharmacophore models can be generated. nih.gov These models define the essential structural features required for biological activity and can guide the design of new analogs with improved potency and selectivity.

Network Pharmacology: This approach integrates data from genomics, proteomics, and pharmacology to construct complex interaction networks. nih.govnih.gov By analyzing these networks, researchers can identify key "hub proteins" that are most likely to be modulated by this compound, providing insights into its potential therapeutic applications for complex diseases. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.gov This early-stage assessment helps in selecting candidates with favorable pharmacokinetic profiles for further development.

Table 1: Computational Approaches for this compound Research

| Computational Method | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding affinity and mode to protein targets. | Identification of potential biological targets (e.g., enzymes, receptors). nih.gov |

| Virtual Screening | Screening large libraries of compounds against a specific target. | Discovery of novel hit compounds with similar scaffolds. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Guiding the rational design of more potent analogs. nih.gov |

| Network Pharmacology | Analyzing protein-protein interaction networks. | Identifying key "hub proteins" and disease pathways modulated by the compound. nih.gov |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | Early identification of candidates with favorable drug-like properties. nih.gov |

Expansion of Biological Activity Profiling and Target Validation

The biological activities of various derivatives of this compound suggest a broad therapeutic potential for the parent compound. A systematic and expanded biological activity profiling is necessary to uncover its full pharmacological scope.

Broad-Spectrum Screening: The compound should be screened against a wide array of biological targets, including receptors, enzymes, and ion channels, to identify novel activities.

Antimicrobial Activity: Given that some indole (B1671886) derivatives show antimicrobial effects, this compound should be tested against a panel of pathogenic bacteria and fungi. ekb.egresearchgate.net

Anti-inflammatory and Immunomodulatory Effects: The potential anti-inflammatory properties should be investigated using in vitro and in vivo models, building on findings from related N-acylhydrazone derivatives that show promise in this area. mdpi.com

Anticancer Activity: The compound's effect on various cancer cell lines should be evaluated, as some indole derivatives have demonstrated potent anticancer efficacy. nih.govresearchgate.net

Neurological Activity: Derivatives of N-(indol-3-ylglyoxylyl)benzylamine have shown high affinity for the benzodiazepine (B76468) receptor, suggesting that this compound could be profiled for activity on central nervous system targets. nih.gov

Once a promising biological activity is identified, target validation studies are crucial to confirm that the observed effect is due to the modulation of a specific molecular target.

Investigation of Mechanism of Action at the Molecular Level

Understanding how this compound exerts its biological effects at the molecular level is fundamental for its development as a therapeutic agent. Research should focus on elucidating its precise mechanism of action.

Enzyme Inhibition Assays: If the compound is found to inhibit a particular enzyme, detailed kinetic studies should be performed to determine the type of inhibition (e.g., competitive, non-competitive).

Receptor Binding Assays: For compounds showing activity at specific receptors, radioligand binding assays can quantify their affinity and selectivity. nih.gov

Cellular and Molecular Biology Techniques: Techniques such as Western blotting, qPCR, and reporter gene assays can be used to investigate the compound's effects on intracellular signaling pathways.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be employed to determine the three-dimensional structure of this compound bound to its protein target, providing a detailed view of the molecular interactions.

Table 2: Research Findings on Related Indole Derivatives

| Derivative Class | Observed Biological Activity | Potential Mechanism of Action |

|---|---|---|

| N-(indol-3-ylglyoxylyl)benzylamine | High affinity for benzodiazepine receptor. nih.gov | Modulation of GABA-A receptors. nih.gov |

| 3-hydrazinecarbothioamide-N-benzylindol | Antimicrobial activity. ekb.eg | Inhibition of DNA gyrase B enzymes. ekb.eg |

| N-arylmethyl substituted indoles | Antiplatelet aggregation. nih.gov | Inhibition of arachidonic acid-induced pathways. nih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Anti-inflammatory activity. mdpi.com | Modulation of nitric oxide pathway and cytokine signaling. mdpi.com |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) | Anticancer (ovarian). researchgate.net | Not specified. |

Preclinical Development and Therapeutic Potential

Should this compound demonstrate significant and validated biological activity, the subsequent phase would involve comprehensive preclinical development to assess its therapeutic potential.

Pharmacokinetic Studies: In vivo studies in animal models are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Efficacy in Disease Models: The therapeutic efficacy of the compound must be evaluated in relevant animal models of the disease for which it has shown promise.

Lead Optimization: Based on preclinical data, medicinal chemistry efforts can be directed towards synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Toxicology Studies: A thorough evaluation of the compound's safety profile is required, including acute and chronic toxicity studies, to identify any potential adverse effects.

The exploration of this compound is still in its early stages. However, by systematically addressing these research gaps and future directions, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.